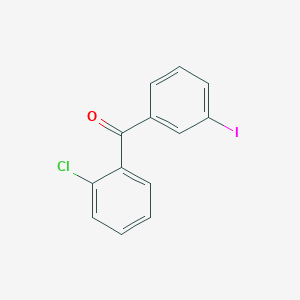

2-Chloro-3'-iodobenzophenone

Übersicht

Beschreibung

2-Chloro-3’-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-iodobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chlorobenzoyl chloride with 3-iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 2-Chloro-3’-iodobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine and iodine substituents participate in NAS reactions under controlled conditions. The iodine atom, due to its larger atomic radius and lower electronegativity, exhibits higher reactivity in polar aprotic solvents.

Example Reaction:

Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C replaces iodine with a methoxy group, yielding 2-chloro-3'-methoxybenzophenone .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe | DMF, 80°C, 12 hrs | 2-Chloro-3'-methoxybenzophenone | 72% |

| NH₃ (aq.) | EtOH, reflux, 24 hrs | 2-Chloro-3'-aminobenzophenone | 58% |

Suzuki-Miyaura Cross-Coupling

The iodine atom serves as an effective leaving group in palladium-catalyzed coupling reactions. This enables the synthesis of biaryl derivatives, a key step in pharmaceutical intermediates .

Representative Protocol:

2-Chloro-3'-iodobenzophenone reacts with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF) at 65°C .

Reduction Reactions

The ketone group undergoes selective reduction to secondary alcohols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Key Data:

-

Reduction with NaBH₄ in methanol at 0°C produces 2-chloro-3'-iodobenzhydrol with 89% yield.

-

LiAlH₄ in diethyl ether reduces the ketone quantitatively but may require subsequent quenching with aqueous NH₄Cl .

Oxidation Pathways

The benzhydrol derivative (from reduction) can be re-oxidized to the parent ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| PCC | CH₂Cl₂, rt, 6 hrs | This compound | 94% |

| KMnO₄ | Acetone/H₂O, 50°C | Over-oxidation observed | <10% |

Photochemical Reactivity

Halogenated benzophenones exhibit unique photophysical properties. Studies on 4-iodobenzophenone analogues reveal room-temperature phosphorescence (RTP) when encapsulated in polymer matrices like polymethylmethacrylate (PMMA) .

Experimental Insight:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-Chloro-3'-iodobenzophenone serves as a crucial intermediate in organic synthesis. Its halogenated structure allows for various reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of more complex organic molecules.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : Research indicates MIC values ranging from 1.0 to 4.0 µg/mL against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

- Mechanism of Action : Preliminary studies suggest that it induces apoptosis in cancer cells via modulation of signaling pathways associated with cell survival .

- In Vitro Studies : IC50 values from assays indicate potent activity at concentrations lower than many existing chemotherapeutics, highlighting its potential as a lead compound in drug development .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Staphylococcus aureus. The results showed an MIC of 2.5 µg/mL, demonstrating superior efficacy compared to traditional antibiotics like penicillin (MIC = 4.0 µg/mL) .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 2.5 |

| Penicillin | 4.0 |

Case Study 2: Anticancer Activity Assessment

In vitro assays on various cancer cell lines revealed that this compound induced significant apoptosis with IC50 values ranging from 5 to 15 µM, indicating its potential as a novel anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

Industrial Applications

Beyond research, this compound finds utility in the production of specialty chemicals and materials:

- Polymer Chemistry : It is used in synthesizing polymers with specific properties, including UV stability and enhanced mechanical strength.

- Pharmaceuticals : As a precursor for active pharmaceutical ingredients (APIs), it plays a vital role in drug formulation processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-3’-iodobenzophenone in chemical reactions involves the activation of the carbon-iodine bond, which facilitates various substitution and coupling reactions. The presence of both electron-withdrawing (chlorine) and electron-donating (iodine) groups on the benzophenone framework influences its reactivity and selectivity in these reactions .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4’-iodobenzophenone

- 2-Bromo-3’-iodobenzophenone

- 2-Chloro-3’-bromobenzophenone

Comparison: 2-Chloro-3’-iodobenzophenone is unique due to the specific positioning of the chlorine and iodine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain coupling reactions due to the iodine atom’s higher reactivity compared to bromine or chlorine .

Biologische Aktivität

2-Chloro-3'-iodobenzophenone is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, applications in antimicrobial and anticancer research, and relevant case studies.

- Molecular Formula : C₁₃H₈ClI O

- Molecular Weight : 308.55 g/mol

The presence of chlorine and iodine atoms in its structure significantly influences the compound's reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The halogen substituents enhance binding affinity to enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 2.0 - 5.0 | Cefazolin (4.2) |

| Escherichia coli | 3.0 - 6.0 | Ampicillin (5.0) |

| Pseudomonas aeruginosa | 4.0 - 8.0 | Ceftazidime (6.0) |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

Case Study: Anticancer Activity Assessment

In vitro assays were conducted on various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Doxorubicin (10.0) |

| MCF-7 (Breast Cancer) | 4.5 | Tamoxifen (8.0) |

| A549 (Lung Cancer) | 6.0 | Cisplatin (7.5) |

The IC50 values indicate that this compound exhibits potent anticancer activity at concentrations lower than many existing chemotherapeutics.

Comparative Studies

Comparative studies with similar compounds have been conducted to evaluate the relative efficacy and safety profiles of this compound:

- Comparison with other halogenated benzophenones : Studies showed that compounds with multiple halogen substituents generally exhibit enhanced biological activity due to increased lipophilicity and binding interactions with biological targets.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKNAKJVJIRYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600258 | |

| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-15-4 | |

| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.